molecular formula C13H20N2O B14796605 2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide

2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B14796605
M. Wt: 220.31 g/mol
InChI Key: KIGCMANIEVMLTD-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-methyl-N-(4-methylbenzyl)butanamide is a chiral amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a butanamide backbone with an amino group, a methyl group, and a 4-methylbenzyl group attached to it. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an important molecule for studying stereochemistry and enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(4-methylbenzyl)butanamide can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-Amino-3-methylbutanoic acid with 4-methylbenzylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction typically occurs in an organic solvent such as dichloromethane or DMF (dimethylformamide) under mild conditions, yielding the desired amide product after purification.

Industrial Production Methods

Industrial production of (S)-2-Amino-3-methyl-N-(4-methylbenzyl)butanamide may involve large-scale synthesis using similar coupling reactions. The process can be optimized for higher yields and purity by employing automated synthesis equipment and continuous flow reactors. Additionally, the use of chiral catalysts or resolution techniques can ensure the production of the desired enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(4-methylbenzyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: LiAlH4 or borane (BH3) in tetrahydrofuran (THF) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-(4-methylbenzyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(4-methylbenzyl)butanamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-methylbenzyl)butanamide
  • 2-Bromo-N-(4-methylphenyl)butanamide
  • 2-Bromo-N-(4-methylcyclohexyl)butanamide
  • 2-Bromo-N-(4-ethylphenyl)butanamide

Uniqueness

(S)-2-Amino-3-methyl-N-(4-methylbenzyl)butanamide is unique due to its chiral nature and specific substitution pattern. The presence of the 4-methylbenzyl group and the asymmetric carbon atom distinguishes it from other similar compounds, making it valuable for studying stereochemistry and enantioselective reactions.

Properties

IUPAC Name

2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-8-11-6-4-10(3)5-7-11/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGCMANIEVMLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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